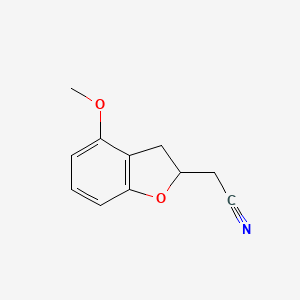

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile

描述

属性

IUPAC Name |

2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-3-2-4-11-9(10)7-8(14-11)5-6-12/h2-4,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVGBWZRFVMNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238675 | |

| Record name | 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-63-2 | |

| Record name | 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of substituted phenols with aldehydes or ketones. One common method involves the use of a palladium-catalyzed cyclization reaction.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium cyanide, potassium cyanide, polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halides, amines.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological activities:

- Antimicrobial Activity : Research indicates that benzofuran derivatives can interact with microbial enzymes, disrupting their functions and exhibiting antimicrobial properties .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Biological Research

In biological contexts, this compound serves as a valuable probe:

- Cell Signaling Studies : It is utilized to investigate cell signaling pathways and molecular interactions that are crucial for understanding disease mechanisms .

- Gene Expression Modulation : The compound influences gene expression profiles, providing insights into cellular responses under various conditions.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of other complex molecules:

- Pharmaceutical Manufacturing : It plays a role in the production of pharmaceutical compounds due to its unique functional groups that facilitate chemical transformations .

- Agrochemical Production : The compound is also explored for use in agrochemicals, contributing to the development of new agricultural products .

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in human breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins.

- Antimicrobial Research : In another study, the compound demonstrated potent activity against several bacterial strains. The mode of action was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a new antibiotic agent .

作用机制

The mechanism of action of 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key analogs is presented below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile | 1443979-63-2 | C₁₁H₁₁NO₂* | ~203† | 4-methoxy, 2,3-dihydrobenzofuran, 2-acetonitrile |

| 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | 499771-17-4 | C₁₃H₁₀N₂O₂S | 258.30 | Benzodioxin, thiazole, acetonitrile |

| 2-(4-Bromo-1-benzofuran-3-yl)acetonitrile | 2091909-43-0 | C₁₀H₆BrNO | 236.06 | 4-bromo, aromatic benzofuran, 3-acetonitrile |

| [(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile | 1016867-26-7 | C₁₂H₁₃NO₂ | 203.24 | 2,2-dimethyl, 7-oxyacetonitrile |

*Inferred from structural analysis; †Estimated based on analogs.

Key Observations:

Ring Saturation : The target compound and [(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile share a partially saturated benzofuran core, which reduces aromaticity and may enhance stability compared to fully aromatic derivatives like 2-(4-bromo-1-benzofuran-3-yl)acetonitrile .

The bromo group in 2091909-43-0 is electron-withdrawing, increasing reactivity toward nucleophilic aromatic substitution . The thiazole-benzodioxin hybrid in 499771-17-4 introduces sulfur and additional nitrogen atoms, likely enhancing hydrogen-bonding capacity and solubility .

Functional Groups : The acetonitrile moiety (-CH₂CN) is common across all compounds, offering reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or amides).

Physicochemical Properties

- LogP : The dimethyl-dihydrobenzofuran analog (CAS 1016867-26-7) has a logP of 2.30, suggesting moderate lipophilicity . The target compound’s logP is likely similar, balancing the polar nitrile group with hydrophobic benzofuran and methoxy moieties.

- Solubility : The thiazole-benzodioxin derivative (CAS 499771-17-4) may exhibit higher aqueous solubility due to its heteroaromatic sulfur and nitrogen content .

Stability and Crystallographic Insights

- The 2,3-dihydrobenzofuran structure in the target compound likely improves stability against oxidation compared to fully unsaturated analogs.

- Crystallographic studies on related complexes (e.g., platinum-based structures) reveal packing via π-π interactions and hydrogen bonding, which may also apply to the target compound .

生物活性

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile is a compound belonging to the benzofuran class, characterized by the presence of a methoxy group and an acetonitrile moiety attached to the benzofuran ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity, including antibacterial and antifungal effects. The specific compound this compound has been evaluated for its efficacy against various microbial strains.

Antibacterial Activity

The antibacterial activity of this compound has been assessed against several Gram-positive and Gram-negative bacteria. For instance, studies report that compounds with similar structures demonstrate varying Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 22.5 |

| Candida albicans | 16.69 |

These findings suggest that this compound may possess potent antibacterial properties, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The effectiveness against Candida albicans, a common fungal pathogen, indicates its potential utility in treating fungal infections.

Cytotoxicity

The cytotoxic effects of this compound have also been studied. The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF7 (breast cancer) | <10 |

This data suggests that the compound could be a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting gene expression and cellular metabolism.

- Disruption of Cell Membranes : The presence of the methoxy group may enhance its ability to disrupt microbial membranes, leading to cell death.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluating various benzofuran derivatives found that modifications in the structure significantly influenced their antimicrobial potency. The presence of electron-donating groups like methoxy was correlated with increased activity against both bacterial and fungal strains .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of benzofuran derivatives on cancer cell lines, demonstrating that specific substitutions enhanced their anticancer properties .

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of structurally similar benzofuran derivatives (e.g., 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, where X-ray data achieved an R factor of 0.088 . Complementary techniques include high-resolution NMR (¹H and ¹³C) to verify substituent positions and coupling constants. For example, aromatic protons in similar compounds show distinct splitting patterns (e.g., δ 6.9–8.23 ppm in DMSO-d6 for benzofuran derivatives) . Mass spectrometry (MS) with accurate mass measurement (e.g., ESI-HRMS) is critical for validating molecular formulas .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related nitriles and methoxybenzofurans, strict adherence to hazard codes [劇]III and [危]4-3-III is required. Key precautions include:

- Storage at 0–6°C to prevent decomposition .

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as nitriles can release toxic HCN under acidic conditions.

- Immediate access to safety protocols (e.g., P201: "Obtain specialized instructions before use") .

Q. What are the critical reaction conditions for synthesizing this compound?

- Methodological Answer : A representative synthesis involves coupling a substituted benzofuran precursor with acetonitrile derivatives under controlled conditions. For example:

- Step 1 : Condensation of a methoxy-substituted dihydrobenzofuran with chloroacetonitrile in DMF at 60°C for 8 hours, using anhydrous K₂CO₃ as a base .

- Step 2 : Recrystallization from DMF-methanol to achieve >65% yield of pure crystals .

- Key Variables : Temperature control (±2°C) and exclusion of moisture to prevent side reactions.

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins. For example:

- Prepare the ligand by optimizing its geometry at the B3LYP/6-31G(d) level.

- Dock into active sites (e.g., cytochrome P450 enzymes) to assess binding affinity and pose stability.

- Validate with experimental data from analogous compounds, such as fluorinated benzofurans showing enhanced binding to hydrophobic pockets .

Q. What experimental frameworks are used to assess environmental fate and degradation pathways?

- Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) via OECD 105 and 111 guidelines.

- Phase 2 : Simulate abiotic degradation (e.g., photolysis under UV light) and biotic transformation using soil microbiota.

- Phase 3 : Track distribution in model ecosystems (water, soil, biota) via LC-MS/MS with detection limits <1 ppb .

Q. How do substituents on the benzofuran ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Systematic studies using derivatives (e.g., 2-fluoro-4-methoxy analogs) reveal:

- Electron-donating groups (e.g., -OCH₃) increase ring electron density, enhancing Suzuki-Miyaura coupling yields with boronic esters .

- Steric effects from 2,3-dihydro groups restrict rotational freedom, favoring regioselective C–H functionalization .

Q. What advanced analytical strategies resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Contradictions in NMR or MS data can arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Dynamic HPLC-MS : Detect trace impurities (<0.1%) that may skew spectroscopic interpretations.

- Crystallographic Validation : Cross-reference spectral data with X-ray structures to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。